3-benzyl-2-{[(4-methylphenyl)methyl]sulfanyl}-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one 3-benzyl-2-{[(4-methylphenyl)methyl]sulfanyl}-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 1793879-19-2
VCID: VC11808618
InChI: InChI=1S/C27H23N3OS/c1-19-12-14-21(15-13-19)18-32-27-29-24-23(22-10-6-3-7-11-22)16-28-25(24)26(31)30(27)17-20-8-4-2-5-9-20/h2-16,28H,17-18H2,1H3
SMILES: CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)NC=C3C5=CC=CC=C5
Molecular Formula: C27H23N3OS
Molecular Weight: 437.6 g/mol

3-benzyl-2-{[(4-methylphenyl)methyl]sulfanyl}-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one

CAS No.: 1793879-19-2

Cat. No.: VC11808618

Molecular Formula: C27H23N3OS

Molecular Weight: 437.6 g/mol

* For research use only. Not for human or veterinary use.

3-benzyl-2-{[(4-methylphenyl)methyl]sulfanyl}-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one - 1793879-19-2

Specification

CAS No. 1793879-19-2
Molecular Formula C27H23N3OS
Molecular Weight 437.6 g/mol
IUPAC Name 3-benzyl-2-[(4-methylphenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Standard InChI InChI=1S/C27H23N3OS/c1-19-12-14-21(15-13-19)18-32-27-29-24-23(22-10-6-3-7-11-22)16-28-25(24)26(31)30(27)17-20-8-4-2-5-9-20/h2-16,28H,17-18H2,1H3
Standard InChI Key CBORQUJADWFDTM-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)NC=C3C5=CC=CC=C5
Canonical SMILES CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)NC=C3C5=CC=CC=C5

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-benzyl-2-[(4-methylphenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one, reflects its complex architecture. The central pyrrolo[3,2-d]pyrimidin-4-one scaffold is substituted at positions 2, 3, and 7 with (4-methylphenyl)methylsulfanyl, benzyl, and phenyl groups, respectively. The molecular formula is C27H23N3OS, with a calculated molecular weight of 437.6 g/mol.

Stereoelectronic Features

The planar pyrrolopyrimidine core facilitates π-π stacking interactions, while the sulfanyl and benzyl groups enhance hydrophobicity. The SMILES string CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)NC=C3C5=CC=CC=C5 illustrates the connectivity of substituents. The InChIKey CBORQUJADWFDTM-UHFFFAOYSA-N provides a unique identifier for computational studies.

Comparative Analysis with Analogues

Structurally related compounds, such as 3-(3-methoxybenzyl)-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (PubChem CID: 91812657), differ in substituent patterns but share the core scaffold . The replacement of the 3-methoxybenzyl group with a simple benzyl moiety in the target compound reduces steric hindrance, potentially enhancing binding affinity to hydrophobic enzyme pockets .

PropertyTarget CompoundAnalog (CID: 91812657)
Molecular FormulaC27H23N3OSC28H25N3O2S
Molecular Weight (g/mol)437.6467.6
Key SubstituentsBenzyl, (4-methylphenyl)sulfanyl3-Methoxybenzyl, (2-methylbenzyl)sulfanyl

Table 1: Structural comparison with a closely related analogue .

Synthesis and Synthetic Strategies

General Synthetic Pathways

While no explicit synthesis route for this compound is documented, pyrrolo[3,2-d]pyrimidinones are typically synthesized via cyclocondensation reactions. A plausible approach involves:

  • Formation of the Pyrrolopyrimidine Core: Cyclization of 4-aminopyrrole-3-carboxylates with thioureas or carbodiimides under acidic conditions.

  • Functionalization at Position 2: Thioether formation via nucleophilic substitution using (4-methylphenyl)methyl mercaptan.

  • N-Alkylation at Position 3: Benzylation using benzyl bromide in the presence of a base such as potassium carbonate.

Challenges in Synthesis

The steric bulk of the (4-methylphenyl)methylsulfanyl group may hinder reaction efficiency at position 2, necessitating optimized conditions (e.g., elevated temperatures or microwave-assisted synthesis). Purification via column chromatography or recrystallization is critical due to the compound’s hydrophobic nature.

Analytical Characterization

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Signals for the benzyl protons (δ 4.5–5.0 ppm), aromatic protons (δ 6.8–7.8 ppm), and methyl groups (δ 2.3–2.5 ppm) confirm substituent integration.

    • ¹³C NMR: Carbonyl resonance at δ 165–170 ppm (C4=O) and aromatic carbons at δ 120–140 ppm.

  • Mass Spectrometry (MS): ESI-MS exhibits a molecular ion peak at m/z 438.2 [M+H]⁺, consistent with the molecular formula.

Research Gaps and Future Directions

Unexplored Therapeutic Targets

The compound’s potential as a kinase inhibitor remains untested. In vitro profiling against JAK/STAT or PI3K/mTOR pathways is warranted .

Pharmacokinetic Optimization

Modifying the sulfanyl group to improve aqueous solubility (e.g., introducing polar substituents) could enhance bioavailability.

In Vivo Efficacy Studies

Rodent models of inflammation or cancer are needed to validate preclinical utility .

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